4-Phenyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Overview
Description
4-Phenyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is a complex organic compound with a unique spirocyclic structure. This compound is notable for its potential pharmacological activities, particularly as a dual ligand for the sigma-1 receptor and the μ-opioid receptor. Its structure includes a spirocyclic core with a phenyl group, an ether linkage, and two nitrogen atoms, making it a versatile molecule for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of a phenyl-substituted amine with a suitable carbonyl compound. This intermediate is then subjected to cyclization using reagents such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups .
Scientific Research Applications
4-Phenyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and receptor interactions.
Medicine: It has potential therapeutic applications, particularly as an analgesic due to its dual activity on the sigma-1 receptor and the μ-opioid receptor
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Phenyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one involves its interaction with specific molecular targets. As a dual ligand, it binds to both the sigma-1 receptor and the μ-opioid receptor. This binding modulates the activity of these receptors, leading to analgesic effects. The sigma-1 receptor is involved in modulating pain perception and neuroprotection, while the μ-opioid receptor is a well-known target for pain relief .
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
- 4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
- 4-(7-Quinolinyl)phenyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Uniqueness
4-Phenyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is unique due to its balanced dual activity on the sigma-1 receptor and the μ-opioid receptor. This dual activity provides potent analgesic effects with potentially fewer side effects compared to traditional opioids. Its spirocyclic structure also offers a versatile scaffold for further chemical modifications and optimization .
Properties
IUPAC Name |
4-phenyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13-10-18-14(6-8-15-9-7-14)11-16(13)12-4-2-1-3-5-12/h1-5,15H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEFXRILODGPKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CN(C(=O)CO2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101241200 | |
Record name | 4-Phenyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101241200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85151-19-5 | |
Record name | 4-Phenyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85151-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Phenyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101241200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.